molecular formula C24H18F2N4O3 B13364266 N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13364266
M. Wt: 448.4 g/mol
InChI Key: UBJHJFSKUVHHJC-UHFFFAOYSA-N
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Description

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylphenyl group, a difluoromethoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoylphenyl Intermediate: This step involves the reaction of benzoyl chloride with aniline to form N-(4-benzoylphenyl)aniline.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.

    Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Final Coupling Step: The final step involves coupling the benzoylphenyl intermediate with the triazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-(difluoromethoxy)benzamide
  • N-(4-(Difluoromethoxy)phenyl)acetamide
  • Acetamide, N-(2,4-difluorophenyl)-

Uniqueness

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and the presence of the triazole ring

Properties

Molecular Formula

C24H18F2N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C24H18F2N4O3/c1-15-27-22(29-30(15)19-11-13-20(14-12-19)33-24(25)26)23(32)28-18-9-7-17(8-10-18)21(31)16-5-3-2-4-6-16/h2-14,24H,1H3,(H,28,32)

InChI Key

UBJHJFSKUVHHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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